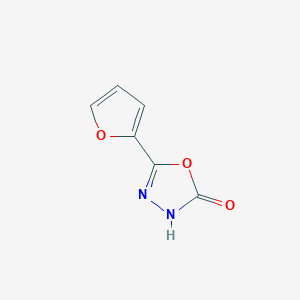

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These organic compounds are integral to the structure of numerous natural products, including vitamins, hormones, and antibiotics. ijsrtjournal.comijraset.com Their prevalence in pharmaceuticals is due to their ability to form a wide array of molecular frameworks that can be fine-tuned to interact with specific biological targets. rroij.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for the modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov This versatility makes heterocyclic scaffolds invaluable in the quest to develop new and more effective therapeutic agents. rroij.comrsc.org

The Oxadiazole Core as a Privileged Scaffold in Bioactive Molecules

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide range of biologically active compounds. nih.gov The 1,3,4-oxadiazole (B1194373) isomer, in particular, is a common structural motif in many pharmaceuticals.

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities. These compounds are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. nih.govresearchgate.netrsc.org The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity. acs.org This substitution can improve a compound's metabolic stability and pharmacokinetic profile. acs.org The ability of the 1,3,4-oxadiazole core to participate in hydrogen bonding and other non-covalent interactions allows it to bind effectively to various biological targets, leading to its diverse therapeutic potential. nih.govnih.gov

Contextualizing 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one within Current Research Landscapes

The compound this compound combines the privileged 1,3,4-oxadiazole core with the versatile furan (B31954) moiety. Research into this specific molecule has explored its synthesis and potential tautomeric forms. nih.govresearchgate.net Studies have shown that acyl hydrazides are common starting materials for the synthesis of 1,3,4-oxadiazoles. nih.gov The investigation of related structures, such as 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (B1295642) and 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, provides further insight into the chemical properties and potential applications of this class of compounds. glpbio.comnih.gov The crystal structure analysis of these related compounds reveals details about their molecular geometry and intermolecular interactions, which are crucial for understanding their biological activity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 5 Furan 2 Yl 1,3,4 Oxadiazol 2 3h One and Its Analogues

Established Synthetic Pathways for 1,3,4-Oxadiazol-2(3H)-one Derivatives

The construction of the 1,3,4-oxadiazol-2(3H)-one core can be achieved through several reliable synthetic routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors like acylhydrazides through cyclization reactions, which can be performed in multiple steps or as efficient one-pot procedures.

A primary and extensively explored route to 1,3,4-oxadiazoles begins with monoacyl hydrazides. nih.gov The most conventional method involves the condensation of an acylhydrazide with a carboxylic acid to form a 1,2-diacylhydrazine (also known as a diacylhydrazine) intermediate. nih.govnih.gov This intermediate is then subjected to dehydrative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

Another significant pathway is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of acylhydrazides with aldehydes. nih.govnih.gov This transformation can be promoted by various oxidizing agents. For instance, stoichiometric molecular iodine in the presence of potassium carbonate is effective for the oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. organic-chemistry.org This method is practical and avoids the use of transition metals. organic-chemistry.org

| Starting Material | Intermediate | Product | Key Reaction Type |

| Acylhydrazide + Carboxylic Acid | 1,2-Diacylhydrazine | 2,5-Disubstituted 1,3,4-oxadiazole | Dehydrative Cyclization |

| Acylhydrazide + Aldehyde | N-Acylhydrazone | 2,5-Disubstituted 1,3,4-oxadiazole | Oxidative Cyclization |

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates.

A notable one-pot synthesis allows for the creation of 1,3,4-oxadiazol-2(3H)-ones from carbon dioxide (CO2), hydrazines, and aldehydes. rsc.org In this process, CO2 serves as a C1 synthon. The reaction is promoted by hypoiodite (IO⁻), which is generated in situ from potassium iodide (KI) and an oxidant like tert-Butyl hydroperoxide (TBHP). rsc.org This approach is valued for its convenience and efficiency, providing moderate to high yields of the desired products. rsc.org

Another effective one-pot method involves a copper-catalyzed reaction of arylhydrazides, arylboronic acids, and dimethylformamide (DMF). researchgate.net In this synthesis, DMF acts as the carbonyl source to form the oxadiazolone ring. researchgate.net Additionally, a one-pot sequential N-acylation followed by dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles can produce 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org These intermediates can then be treated with alkyl halides to yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.orgorganic-chemistry.org

| Method | Reactants | Carbonyl Source | Catalyst/Promoter | Product |

| Hypoiodite-Promoted Cyclization | CO2, Hydrazines, Aldehydes | CO2 | In situ generated IO⁻ | 1,3,4-Oxadiazol-2(3H)-one |

| Copper-Catalyzed Reaction | Arylhydrazides, Arylboronic acids | DMF | Copper catalyst | 1,3,4-Oxadiazol-2(3H)-one |

| Sequential Acylation/Cyclization | Ethyl carbazate, N-acylbenzotriazoles | Ethyl carbazate | Ph3P-I2 | 3,5-Disubstituted 1,3,4-oxadiazol-2(3H)-one |

The choice of catalysts and reagents is crucial for the successful synthesis of the 1,3,4-oxadiazole ring, influencing reaction rates, yields, and selectivity.

Dehydrating Agents: For the cyclodehydration of 1,2-diacylhydrazine intermediates, a variety of strong dehydrating agents are commonly employed. These include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), phosphorus pentaoxide, and polyphosphoric acid. nih.gov The Burgess reagent has also been utilized as an effective dehydrating agent in this context. nih.gov

Oxidizing Agents and Catalysts: In oxidative cyclization pathways, different systems are used. A combination of a cationic Fe(III) catalyst with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of oxygen is effective for the cyclization of aroyl hydrazones. organic-chemistry.orgresearchgate.net Molecular iodine (I2) is a widely used, metal-free reagent that mediates the oxidative cyclization of acylhydrazones, often in the presence of a base like potassium carbonate. organic-chemistry.orgjchemrev.com Other iodine-based reagents, such as 2-iodoxybenzoic acid, can also be used. organic-chemistry.org

Coupling Reagents: For syntheses involving the formation of amide bonds followed by cyclization, coupling reagents are essential. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been used for the cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles, a related class of compounds. luxembourg-bio.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) serves as a coupling agent for preparing 1,3,4-oxadiazoles from carboxylic acids and hydrazides. nih.gov

Other Reagents: Triphenylphosphine (Ph3P) in combination with iodine (I2) or trichloroisocyanuric acid acts as a dehydrating system in certain one-pot syntheses. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of Furan-Substituted 1,3,4-Oxadiazole Systems

The synthesis of 1,3,4-oxadiazoles bearing a furan (B31954) substituent requires specific strategies that incorporate the furan ring either as part of the initial building block or through subsequent cyclization reactions.

Furan-2-carboxylic acid hydrazide is a key starting material for the synthesis of 5-(furan-2-yl)-substituted 1,3,4-oxadiazoles. nih.govmdpi.com This compound contains the pre-formed furan ring and the necessary hydrazide functionality for building the oxadiazole core.

A common approach is to react furan-2-carboxylic acid hydrazide with a source for the remaining atoms of the oxadiazole ring. For the synthesis of the analogous compound, 5-furan-2-yl rsc.orgresearchgate.netjchemrev.comoxadiazole-2-thiol, the hydrazide is reacted with carbon disulfide in the presence of a base like sodium or potassium hydroxide. nih.govmdpi.com The reaction proceeds by ring closure to form the 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. nih.gov A similar strategy can be envisioned for the target compound, 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, by using a carbonyl source such as phosgene, triphosgene, or a chloroformate in place of carbon disulfide.

Furan moieties can be incorporated into the 1,3,4-oxadiazole structure through condensation and cyclization sequences. One pathway involves the condensation of a furan-containing carbohydrazide with an aldehyde to form a Schiff base (hydrazone). mdpi.com For example, 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide can be reacted with various aldehydes to produce N-arylidene carbohydrazides. mdpi.com

Subsequent cyclization of these intermediates can lead to more complex furan-substituted heterocyclic systems. For instance, refluxing an acylhydrazone with an oxidizing agent like chloramine-T can afford the corresponding 1,3,4-oxadiazole derivative. mdpi.com This method highlights how a furan ring, already part of a larger molecule, can be further functionalized by building an oxadiazole ring onto it. This general principle of condensing a furan-based hydrazide followed by cyclization is a versatile tool for creating a wide array of furan-substituted 1,3,4-oxadiazoles. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Considerations

The contemporary synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. A significant advancement in this area is the utilization of carbon dioxide (CO2) as a C1 synthon, offering a safer and more sustainable alternative to hazardous reagents like phosgene and its derivatives.

One prominent green synthetic route is the "Carbon Dioxide Route (CDR)". This method involves the reaction of various hydrazides with carbon dioxide under basic conditions to yield 5-substituted-1,3,4-oxadiazol-2(3H)-ones researchgate.netresearchgate.net. For the synthesis of the title compound, the key intermediate, furan-2-carbohydrazide, is first prepared. This is typically achieved by reacting an ester of furan-2-carboxylic acid with hydrazine hydrate.

The subsequent cyclization step using CO2 is a notable example of carbon capture and utilization (CCU) in organic synthesis. The process is often facilitated by a base and can be carried out in more environmentally benign solvents. This approach not only avoids the use of highly toxic phosgene but also valorizes a greenhouse gas, contributing to a more sustainable chemical industry researchgate.net.

The following table summarizes key aspects of green chemistry approaches in the synthesis of this compound analogues.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Use of Renewable Feedstocks | Furan-2-carboxylic acid can be derived from biomass. | Reduces reliance on fossil fuels. |

| Safer Solvents and Reagents | Replacement of phosgene with CO2. Use of greener solvents like ethanol. | Enhances safety and reduces environmental pollution. |

| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. |

| Waste Prevention | One-pot synthesis methodologies. | Minimizes the generation of by-products and waste. |

Purification and Isolation Techniques for the Chemical Compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to obtain a product of high purity for subsequent applications. The choice of technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization is a commonly employed method for the purification of solid organic compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. The selection of an appropriate solvent system is critical for achieving high purity and yield.

Chromatography techniques are also widely used for the purification of 1,3,4-oxadiazole derivatives.

Column chromatography using silica gel or alumina as the stationary phase is effective for separating the target compound from reaction by-products and unreacted starting materials. A gradient of solvents with increasing polarity is often used to elute the compounds from the column.

Thin-layer chromatography (TLC) is primarily used for monitoring the progress of a reaction and for the initial screening of suitable solvent systems for column chromatography.

The purity of the isolated compound is typically assessed using a combination of analytical techniques, including:

Melting point determination : A sharp melting point range is indicative of a pure compound.

Spectroscopic methods : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any residual impurities. For instance, in the synthesis of a related compound, 5-(2-furoyl)-1,3,4-oxadiazole-2-thiol, IR spectroscopy showed characteristic bands for S-H, C=C, C=N, and C-O bonds, while 1H NMR and 13C NMR confirmed the presence of the furan and oxadiazole moieties asianpubs.org. Mass spectrometry is used to determine the molecular weight of the compound, with expected molecular ion peaks confirming the successful synthesis asianpubs.org.

The following table outlines the common purification and characterization techniques.

| Technique | Purpose | Key Considerations |

| Recrystallization | Primary purification of solid products. | Selection of appropriate solvent(s), control of cooling rate. |

| Column Chromatography | Separation of mixtures based on polarity. | Choice of stationary and mobile phases, proper packing of the column. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system selection. | Visualization of spots (e.g., under UV light). |

| Melting Point | Assessment of purity. | A narrow melting point range indicates high purity. |

| NMR Spectroscopy (1H, 13C) | Structural elucidation and purity assessment. | Chemical shifts, integration, and coupling constants provide structural information. |

| IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands confirm the presence of specific bonds. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | Provides the molecular formula and structural fragments. |

Structure Activity Relationship Sar Studies of 5 Furan 2 Yl 1,3,4 Oxadiazol 2 3h One Derivatives

Impact of the Furan (B31954) Ring on Biological Activity

Furthermore, the furan ring can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the active sites of enzymes or receptors. These interactions are crucial for the binding affinity and selectivity of the compound. The orientation and conformation of the furan ring relative to the oxadiazole core can also significantly impact biological activity.

Substituent Effects on the Oxadiazole Ring and their Pharmacological Implications

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature makes electrophilic substitution on the ring itself difficult. rroij.comchemicalbook.com Consequently, the biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents attached to the ring.

The arrangement of atoms within the oxadiazole ring gives rise to several isomers, with the 1,3,4- and 1,2,4-isomers being the most common in medicinal chemistry. nih.govnih.gov The 1,3,4-oxadiazole isomer is generally considered the most stable due to its lower Gibbs free energy. nih.gov This stability, coupled with its distinct electronic properties, often translates to a more favorable pharmacological profile.

Within the 1,3,4-oxadiazole scaffold, the positions of substituents are critical. For 2,5-disubstituted 1,3,4-oxadiazoles, the nature of the groups at these positions dictates the molecule's interaction with biological targets. For instance, in a series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles, the presence of an amino group at the 2-position of the oxadiazole ring was found to be crucial for anticonvulsant activity. jchemrev.com Similarly, the position of substituents on an attached phenyl ring can have a profound effect. The use of ortho, meta, and para prefixes helps to describe the 1,2, 1,3, and 1,4 relationships of substituents on a benzene (B151609) ring, respectively, and these positions can influence the molecule's steric and electronic properties. otterbein.edu

The electronic properties of substituents on the 1,3,4-oxadiazole ring and any attached aromatic systems play a pivotal role in determining biological activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2), increase the electron density of the aromatic system through resonance or inductive effects. otterbein.edu In some cases, the presence of EDGs can enhance biological activity. For example, in a series of 2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl)phenyl)-1,3,4-oxadiazoles, the presence of a methoxy group led to excellent cytotoxic activity. jchemrev.com However, in other instances, EDGs have been shown to decrease the yield of synthetic reactions leading to 1,3,4-oxadiazoles. otterbein.edu

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2) and halogens (-F, -Cl, -Br), pull electron density away from the aromatic system. otterbein.edu The presence of EWGs has often been correlated with enhanced biological activity. For example, in a series of 2,5-substituted diphenyl-1,3,4-oxadiazoles, compounds bearing EWGs like nitro and chloro groups at the C2 and C5 positions exhibited excellent CNS depressant activities. nih.gov Similarly, the introduction of a fluoro substituent has been shown to improve activity against both Gram-positive and Gram-negative bacteria. rroij.com However, replacing a fluoro substituent with a larger EWG like chlorine can sometimes lead to a loss of activity. jchemrev.com

Steric effects , which relate to the size and shape of substituents, also significantly influence SAR. Bulky substituents can hinder the optimal binding of a molecule to its target through steric hindrance. otterbein.edu Conversely, the specific size and shape of a substituent might be necessary for a perfect fit into a binding pocket.

The interplay of electronic and steric effects is complex and crucial for understanding the SAR of 1,3,4-oxadiazole derivatives. The following table summarizes the effects of various substituents on the biological activity of 1,3,4-oxadiazole derivatives based on published research.

| Substituent | Position | Effect on Biological Activity | Reference(s) |

| Amino (-NH2) | 2-position of oxadiazole | Highest anticonvulsant effect | jchemrev.com |

| Methoxy (-OCH3) | R1 and R2 on phenyl rings | Excellent cytotoxic activity | jchemrev.com |

| Nitro (-NO2) and Chloro (-Cl) | C2 and C5 of oxadiazole | Excellent CNS depressant activities | nih.gov |

| Fluoro (-F) | Phenyl ring of oxadiazole | Improved antibacterial activity | rroij.com |

| Chloro (-Cl) | Replacing Fluoro | Loss of anticonvulsant activity | jchemrev.com |

Structural Modifications for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves strategic structural modifications. These modifications aim to optimize the interactions of the molecule with its biological target while minimizing off-target effects.

One common strategy is the introduction of various substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring. jchemrev.com The goal is to explore a diverse chemical space to identify groups that enhance the desired biological activity. For example, the synthesis of a series of 2,5-disubstituted-1,3,4-oxadiazoles allows for the systematic evaluation of how different functional groups impact activity. jchemrev.com

Another approach involves the hybridization of the 1,3,4-oxadiazole scaffold with other known pharmacophores. nih.gov This can lead to synergistic effects and the development of compounds with novel mechanisms of action. For instance, creating hybrid molecules that combine the 1,3,4-oxadiazole ring with other heterocyclic systems can result in enhanced potency.

Furthermore, isosteric replacement is a valuable tool in drug design. Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net The 1,3,4-oxadiazole ring itself is considered a bioisostere of amides and esters. nih.govacs.orgnih.gov

The following table provides examples of structural modifications and their impact on the potency and selectivity of 1,3,4-oxadiazole derivatives.

| Original Scaffold | Modification | Resulting Activity | Reference(s) |

| 2,5-disubstituted-1,3,4-oxadiazoles | Introduction of various aryl and heterocyclic groups | Diverse biological activities including antimicrobial and anticancer | jchemrev.com |

| 1,3,4-oxadiazole | Hybridization with other pharmacophores | Potential for enhanced and novel mechanisms of action | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Oxadiazoles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Several QSAR studies have been conducted on 1,3,4-oxadiazole derivatives to understand the key structural features responsible for their biological activities. These studies often employ various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules.

For example, a 3D-QSAR analysis was performed on a series of 1,3,4-oxadiazoles, leading to the development of a predictive model based on k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.gov This model helped to identify the structural requirements for antimicrobial activity. In another study, 3D-QSAR models (CoMFA and CoMSIA) were constructed for a series of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors. mdpi.com The models revealed that steric and electrostatic fields, as well as hydrogen bond donor and acceptor properties, were crucial for inhibitory activity. mdpi.com

QSAR models have also been developed to predict the antioxidant activity of 1,3,4-oxadiazole derivatives. researchgate.net These models can help in the design of new compounds with enhanced radical scavenging capabilities. The insights gained from QSAR studies are invaluable for the rational design and optimization of 1,3,4-oxadiazole-based therapeutic agents.

The following table summarizes key findings from QSAR studies on 1,3,4-oxadiazole derivatives.

| QSAR Model | Key Findings | Application | Reference(s) |

| kNN-MFA | Identified structural requirements for antimicrobial activity. | Design of new antimicrobial agents. | nih.gov |

| CoMFA/CoMSIA | Steric, electrostatic, and hydrogen bonding properties are crucial for FAAH inhibition. | Design of FAAH inhibitors. | mdpi.com |

| PLS Regression | Identified descriptors related to antioxidant activity. | Design of new antioxidant compounds. | researchgate.net |

Mechanistic Studies of 5 Furan 2 Yl 1,3,4 Oxadiazol 2 3h One and Its Derivatives

Elucidation of Molecular Mechanisms in Biological Systems

The biological effects of 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are rooted in their interactions with specific molecular targets and the subsequent modulation of crucial cellular pathways.

Interaction with Biological Targets (e.g., Enzymes, Receptors, DNA)

Research has demonstrated that derivatives of the 5-(furan-2-yl)-1,3,4-oxadiazole core can engage with a variety of biological macromolecules, leading to the inhibition of their functions.

A notable target for furan-oxadiazole derivatives is the enzyme tyrosinase , a key player in melanin (B1238610) biosynthesis. A series of benzofuran-oxadiazole molecules, structurally related to the core compound, were synthesized and evaluated for their ability to inhibit bacterial tyrosinase. One of the most potent derivatives, 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide, exhibited significant tyrosinase inhibition. dntb.gov.ua Molecular docking studies revealed that this compound forms stable interactions within the enzyme's active site, specifically with histidine and methionine residues. dntb.gov.ua

Another critical enzyme family targeted by oxadiazole derivatives is the kinases , which are pivotal in cell signaling and are often dysregulated in cancer. For instance, certain 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. nih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant inhibitory activity against EGFR kinase. nih.gov

Furthermore, derivatives of 1,3,4-oxadiazole have been identified as inhibitors of thymidine phosphorylase , an enzyme involved in nucleotide metabolism and a target for anticancer therapies. nih.gov The ability of these compounds to interact with such a diverse range of enzymes underscores the versatility of the oxadiazole scaffold in drug design.

There is currently no direct evidence to suggest that this compound or its immediate derivatives interact directly with DNA. Their primary mode of action appears to be through protein-ligand interactions.

Modulation of Cellular Pathways

By interacting with key biological targets, derivatives of this compound can significantly impact cellular signaling pathways that govern cell fate.

The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by oxadiazole hybrids directly interferes with downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental for cell proliferation, survival, and angiogenesis. nih.gov

Some 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway . researchgate.net By inhibiting Notum, these compounds can restore Wnt signaling, a pathway crucial for development and tissue homeostasis, and whose dysregulation is implicated in various diseases. researchgate.net

Cellular Studies and Assays to Determine Mechanism of Action

In vitro cellular assays have been instrumental in dissecting the downstream consequences of the molecular interactions of this compound derivatives, particularly in the context of cancer.

Cell Cycle Analysis

A common mechanism through which anticancer agents exert their effects is by disrupting the normal progression of the cell cycle. Studies on 1,3,4-oxadiazole nortopsentin derivatives, which share the core oxadiazole ring, have revealed their ability to induce cell cycle arrest at the G2-M phase in pancreatic ductal adenocarcinoma cells. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives have also been shown to effectively suppress cell cycle progression. nih.gov

| Derivative Class | Cell Line | Effect on Cell Cycle | Reference |

| 1,3,4-Oxadiazole Nortopsentin Analogs | Pancreatic Ductal Adenocarcinoma | G2-M Phase Arrest | nih.gov |

| Benzimidazole-based 1,3,4-Oxadiazoles | MDA-MB-231, SKOV3, A549 | Suppression of Cell Cycle | nih.gov |

Apoptosis Induction and Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells.

For instance, studies on 1,2,3-triazole/1,2,4-oxadiazole hybrids have shown that these compounds can trigger apoptosis by activating key effector proteins. nih.gov These hybrids were found to activate caspase-3 and caspase-8 , which are central executioners of the apoptotic cascade. nih.gov Furthermore, they were shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Similarly, benzimidazole-based 1,3,4-oxadiazole derivatives have also been confirmed to induce apoptosis in various cancer cell lines. nih.gov

| Derivative Class | Apoptotic Mechanism | Key Proteins Modulated | Reference |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | Intrinsic Pathway Activation | Caspase-3, Caspase-8, Bax (up), Bcl-2 (down) | nih.gov |

| Benzimidazole-based 1,3,4-Oxadiazoles | Apoptosis Induction | Not specified | nih.gov |

Insights from Mechanistic Data for Rational Drug Design

The mechanistic data gathered from studies on this compound derivatives provide a solid foundation for the rational design of new and improved therapeutic agents. Understanding the specific interactions between these compounds and their biological targets allows for the strategic modification of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

For example, the molecular docking studies of tyrosinase inhibitors have highlighted the key pharmacophoric features required for binding, guiding the synthesis of more effective inhibitors. dntb.gov.ua Similarly, the knowledge that certain oxadiazole derivatives can dually inhibit EGFR and VEGFR-2 provides a clear strategy for developing multi-targeted anticancer drugs with potentially higher efficacy and lower chances of resistance. nih.gov

The insights into cell cycle arrest and apoptosis induction mechanisms further enable the design of compounds that can specifically trigger these pathways in cancer cells. By elucidating the structure-activity relationships, researchers can fine-tune the oxadiazole scaffold to create next-generation drugs with optimized therapeutic profiles. nih.gov

Computational Studies and Molecular Modeling of the Chemical Compound

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions for Drug-LikenessPredictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital for assessing the drug-likeness of a compound. However, specific in silico ADMET profiles for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one are not documented in the available literature.

Further research and dedicated computational studies are required to elucidate the specific molecular properties and potential biological interactions of this compound.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a cost-effective and rapid computational technique used to identify promising drug candidates from large chemical libraries. ctu.edu.vn For derivatives of the 5-(furan-2-yl)-1,3,4-oxadiazole scaffold, virtual screening, often coupled with molecular docking, has been pivotal in identifying potential inhibitors for various biological targets.

Structure-Based Virtual Screening:

A notable application of virtual screening for this class of compounds is in the search for inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1), enzymes implicated in melanin (B1238610) synthesis. In one study, a library of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives was screened against these enzymes. mdpi.com The screening identified several promising molecules, with the 2-methoxy containing derivative, BF5 , showing the best binding affinity against hTYR, and the 2,5-dimethoxy containing derivative, BF4 , displaying strong binding against hTYRP1. mdpi.com

Molecular docking simulations are central to structure-based virtual screening. For instance, in a study targeting methionyl-tRNA synthetase (MetRS) of Trypanosoma brucei, a library of 1,3,4-oxadiazole-based hybrids was screened using AutoDock Vina. ctu.edu.vn The ligands were ranked based on their minimum binding energy, with more negative values indicating a higher binding affinity. ctu.edu.vn This process helps in prioritizing compounds for further investigation.

Similarly, in the quest for new antitubercular agents, derivatives of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine (B1209239) were docked against the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.gov This study predicted the mechanism of action and identified derivatives with good binding energies, indicating favorable interactions with the active site residues. nih.gov

Lead Optimization:

Once initial "hits" are identified through virtual screening, lead optimization aims to enhance their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov Computational approaches play a crucial role in this phase.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in lead optimization. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijrpc.com For a series of 2,5-disubstituted 1,3,4-oxadiazoles with antifungal properties, a QSAR model was developed that indicated the importance of thermodynamic descriptors like molar refractivity for their activity. ijrpc.com Such models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogues. ijrpc.com

Structural simplification is another strategy in lead optimization, aimed at reducing molecular complexity and improving "drug-likeness". nih.gov While not specifically documented for this compound itself, this strategy is widely applied to complex lead compounds to improve synthetic accessibility and pharmacokinetic profiles. nih.gov

The following interactive tables summarize findings from computational studies on derivatives containing the furan-1,3,4-oxadiazole core.

Table 1: Molecular Docking Results of Furan-1,3,4-Oxadiazole Derivatives against hTYR and hTYRP1 Data sourced from a structure-based virtual screening study. mdpi.com

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| BF4 | hTYRP1 | -11.50 |

| BF5 | hTYRP1 | -11.55 |

| BF7 | hTYRP1 | -11.29 |

| BF5 | hTYR | -13.30 |

| Kojic Acid (Standard) | hTYR | Not specified in snippet |

Table 2: Antitubercular Activity and Docking Results of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine Derivatives Data from a study on Mycobacterium tuberculosis Enoyl-ACP reductase. nih.gov

| Compound | MIC (µg/ml) | Binding Energy | Key Interactions |

| Fa | 3.125 | Good | NAD, TYR 158 |

| Fb | 3.125 | Good | NAD, TYR 158 |

These computational approaches provide a powerful framework for the discovery and development of new therapeutic agents based on the 5-(furan-2-yl)-1,3,4-oxadiazole scaffold. By enabling the rapid screening of vast chemical spaces and providing insights into structure-activity relationships, these methods significantly accelerate the journey from a chemical compound to a potential drug candidate.

Preclinical Evaluation and Translational Research of Oxadiazole Furan Systems

In Vitro Biological Activity Screening

The initial stages of preclinical evaluation for furan-oxadiazole systems heavily rely on in vitro screening to determine their biological activity against various targets. This involves testing the compounds against cell lines and specific enzymes to identify potential therapeutic applications.

Cell Line Studies (e.g., Cancer Cell Lines, Microbial Strains)

Derivatives of the 1,3,4-oxadiazole (B1194373) nucleus, including those with a furan (B31954) moiety, have demonstrated a wide spectrum of biological activities in cell line studies. nih.govresearchgate.net These activities include antimicrobial, antifungal, and anticancer effects. mdpi.comnih.gov The core structure, 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (B1295642), is noted for its potential in these areas, serving as a building block for more complex and potent derivatives.

In the realm of anticancer research , various furan-oxadiazole derivatives have been evaluated against different cancer cell lines. For instance, some 2,5-disubstituted 1,3,4-oxadiazoles have shown activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A-375 (melanoma). nih.gov One study reported that a 1,3,4-oxadiazole derivative containing a quinoxaline (B1680401) nucleus displayed activity against leukemia, CNS, ovarian, renal, prostate, and breast cancer cell lines, with notable efficacy against MCF7 and MDA-MB-468 breast cancer cells. researchgate.net Another series of 1,3,4-oxadiazole fused tetrazol amide derivatives showed significant anticancer activity against A549, MDA-MB-231, and MCF-7 cells, with some compounds being more potent than the standard drug Doxorubicin. tandfonline.com Furthermore, 3,4,5-trisubstituted furan-2(5H)-one derivatives have exhibited significant antitumor activity against HEPG2 (liver cancer) and MCF-7 cell lines. sigmaaldrich.com The cytotoxic potential of furan itself has been studied in V79 and L5178Y mouse lymphoma cell lines, indicating its ability to induce cellular toxicity. mdpi.com

In terms of antimicrobial activity , furan-oxadiazole systems have been tested against a range of bacterial and fungal strains. Derivatives have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. mdpi.com Some compounds have demonstrated better activity against certain strains than the antibiotic ampicillin (B1664943). nih.gov For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more active against P. aeruginosa. nih.gov In the context of antifungal research, derivatives have been screened against species like Aspergillus niger and Candida albicans. nih.gov Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significantly greater activity against these fungi compared to the standard drug fluconazole. nih.gov The versatility of the oxadiazole ring allows for the development of hybrid molecules, such as those combined with fluoroquinolones, which have shown good to excellent activity as DNA gyrase inhibitors. nih.gov

Table 1: Selected In Vitro Anticancer Activity of Furan-Oxadiazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole with quinoxaline nucleus | Leukemia, CNS, Ovarian, Renal, Prostate, Breast (MCF7, MDA-MB-468) | Active, with highest values against breast cancer lines | researchgate.net |

| 1,3,4-Oxadiazole fused tetrazol amides | A549, MDA-MB-231, MCF-7 | Significant anticancer activity, some more potent than Doxorubicin | tandfonline.com |

| 3,4,5-Trisubstituted furan-2(5H)-ones | HEPG2, MCF-7 | Significant antitumor activity | sigmaaldrich.com |

| 1,2,4-Oxadiazole linked imidazopyrazines | MCF-7, A-549, A-375 | Excellent cytotoxicity, more potent than adriamycin | nih.gov |

Table 2: Selected In Vitro Antimicrobial Activity of Furan-Oxadiazole Derivatives

| Compound/Derivative | Microbial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 5-Aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Good activity against Gram-negative bacteria, moderate against Gram-positive | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus | Stronger activity than ampicillin against some bacteria; better antifungal activity than terbinafine | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8 to 16 times greater activity than fluconazole | nih.gov |

| Fluoroquinolone-piperazine-oxadiazole hybrids | Gram-positive and Gram-negative bacteria | Good-to-excellent activity compared to ampicillin and gentamicin | nih.gov |

Enzymatic Assays

Enzymatic assays are crucial for elucidating the mechanism of action of furan-oxadiazole compounds. These assays measure the inhibitory effects of the compounds on specific enzymes that are implicated in disease pathways. For instance, some 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Studies have shown that certain derivatives can be potent and selective inhibitors of COX-2. nih.gov

In other research, 1,3,4-oxadiazole derivatives have been tested for their inhibitory activity against xanthine (B1682287) oxidase (XO), another enzyme linked to inflammation. nih.gov Additionally, some compounds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target in the treatment of type 2 diabetes. chemmethod.com In one study, synthesized 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives exhibited significant DPP-IV inhibitory activity in vitro, with all tested compounds showing over 90% inhibition at a concentration of 250 µM. chemmethod.com

In Vivo Efficacy and Safety Studies (where applicable to oxadiazole-furan scaffolds)

While extensive in vivo data for the specific compound 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one is limited in the public domain, studies on related oxadiazole-furan scaffolds provide valuable insights. For example, some 1,3,4-oxadiazole derivatives have demonstrated in vivo anti-inflammatory activity in rat models, with some showing efficacy comparable to or even exceeding that of standard drugs like Ibuprofen and Celecoxib (B62257). mdpi.comnih.gov In one study, a febuxostat (B1672324) derivative with a 1,3,4-oxadiazole functionality showed higher anti-inflammatory activity than Celecoxib after 8 hours. nih.gov Another series of compounds showed superior anti-inflammatory activity to celecoxib and a better safety profile regarding ulcerogenic potential. nih.gov Furthermore, some nipecotic acid 1,3,4-oxadiazole based hybrids have shown promising antiepileptic activity in vivo with a good safety profile for the kidneys and liver. nih.gov

Pharmacokinetic Profiling in Preclinical Models

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. The 1,3,4-oxadiazole ring is known to influence the physicochemical and pharmacokinetic properties of a compound, often acting as a bioisostere for esters and amides, which can improve these characteristics. nih.govnih.gov For instance, the development of new oxadiazole compounds as potent EthR inhibitors in tuberculosis research has led to compounds with decreased metabolism and enhanced solubility. nih.gov One such compound, BDM 71,339, demonstrated an excellent pharmacokinetic profile with a short elimination half-life and good clearance. nih.gov

Identification of Lead Compounds and Therapeutic Potential

Through extensive screening and evaluation, several furan-oxadiazole derivatives have been identified as promising lead compounds for various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

For instance, certain 1,3,4-oxadiazole derivatives have been identified as potential lead drugs against advanced non-small cell lung cancer due to their significant antiproliferative activity. tandfonline.com In the field of infectious diseases, some oxadiazole derivatives have shown potent antitubercular activity. nih.gov The antioxidant potential of furan-oxadiazole hybrids has also been highlighted, with one oxadiazole derivative showing exceptional antioxidant activity in DPPH radical scavenging assays. exlibrisgroup.com The identification of these lead compounds underscores the vast therapeutic potential of the oxadiazole-furan scaffold in developing new drugs for a range of diseases, including cancer, inflammation, and infectious diseases. nih.govresearchgate.net

Challenges and Future Directions in Preclinical Development of the Chemical Compound

Despite the promising preclinical data, the development of this compound and its analogs faces several challenges. A key challenge is optimizing the balance between efficacy and safety. While many derivatives show potent biological activity, their potential toxicity and off-target effects need to be thoroughly investigated. The genotoxicity of furan itself, which can be metabolized to the reactive intermediate cis-2-butene-1,4-dial (BDA), raises concerns that need to be addressed in the development of furan-containing compounds. mdpi.com

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to design more potent and selective derivatives. This involves systematically modifying the furan and oxadiazole rings and their substituents to enhance the desired biological activity while minimizing adverse effects. Secondly, more extensive in vivo studies are required to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. This includes long-term toxicity studies and evaluation in relevant animal models of disease.

Furthermore, exploring novel drug delivery systems could enhance the therapeutic efficacy and reduce the potential toxicity of these compounds. Finally, a deeper understanding of the molecular mechanisms of action is crucial. Identifying the specific cellular targets and signaling pathways modulated by these compounds will facilitate their rational design and clinical development. Overcoming these challenges will be essential to translate the preclinical promise of this compound and related compounds into effective and safe therapies for patients.

Advanced Characterization Techniques in the Study of the Chemical Compound

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Specific NMR, IR, UV-Vis, and Mass Spectrometry data for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one could not be located. The structural elucidation of this compound would typically involve:

¹H-NMR Spectroscopy to identify the protons on the furan (B31954) ring and the N-H proton of the oxadiazolone ring.

¹³C-NMR Spectroscopy to identify the carbon atoms, including the characteristic signal for the carbonyl carbon (C=O) in the oxadiazolone ring.

IR Spectroscopy to detect the vibrational frequencies of functional groups, most notably the C=O and N-H stretching vibrations.

Mass Spectrometry to determine the molecular weight and fragmentation pattern, confirming the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound was found. This technique would be essential for unequivocally determining its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Information regarding specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment and separation of this compound is not available in the searched literature. Development of such methods would be a prerequisite for ensuring sample purity in any detailed chemical or biological study.

Emerging Research and Future Perspectives for 5 Furan 2 Yl 1,3,4 Oxadiazol 2 3h One

Development of Novel Analogues with Improved Efficacy and Reduced Toxicity

The development of novel analogues is a cornerstone of drug discovery, aiming to enhance therapeutic efficacy while minimizing adverse effects. For 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, the synthesis of new derivatives is a promising avenue for research. The 1,3,4-oxadiazole (B1194373) ring is a versatile scaffold that can be readily modified. jchemrev.com

Research on related compounds, such as 5-substituted-2-(N-alkyl/aryl)-1,3,4-oxadiazoles, has demonstrated that modifications at various positions of the oxadiazole ring can significantly impact biological activity. jchemrev.com For instance, the synthesis of Mannich bases from the related compound 5-furan-2-yl nih.govderpharmachemica.comresearchgate.netoxadiazole-2-thiol has been explored to create a series of new derivatives. nih.gov These strategies could be adapted to synthesize novel analogues of this compound.

Key areas for modification include the furan (B31954) ring, where substitution could modulate the compound's electronic and steric properties, and the oxadiazolone ring itself. The weakly acidic nature of the N-H group in the 1,3,4-oxadiazol-2(3H)-one ring presents an opportunity for chemical modification. ucl.ac.uk Studies on similar 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have shown that the acidity of this proton can be modulated by substituents on the aromatic ring, which in turn can influence the compound's pharmacokinetic properties. ucl.ac.uk

Furthermore, the creation of hybrid molecules by incorporating other pharmacologically active moieties could lead to compounds with dual or enhanced activity. For example, combining the furan-oxadiazole core with other heterocyclic systems, such as thiazolidinone, has been shown to yield compounds with potent antimicrobial and anticancer activities. mdpi.com

Table 1: Potential Strategies for Analogue Development

| Modification Site | Potential Substituents/Modifications | Desired Outcome |

| Furan Ring | Alkyl groups, halogens, nitro groups | Improved potency, altered lipophilicity |

| Oxadiazolone Ring (N-3 position) | Alkylation, acylation | Enhanced stability, modified solubility |

| Hybridization | Linkage to other bioactive heterocycles | Dual-action therapeutics, synergistic effects |

Exploration of New Therapeutic Applications Beyond Current Indications

The 1,3,4-oxadiazole nucleus is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. researchgate.netnih.gov Derivatives of furan also exhibit a broad range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and cardiovascular effects. derpharmachemica.comwisdomlib.org The combination of these two pharmacophores in this compound suggests a vast potential for diverse therapeutic applications.

While the specific activities of this compound are not yet extensively documented, research on closely related furan-oxadiazole derivatives provides valuable insights into potential therapeutic avenues.

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net For example, 2,5-disubstituted-1,3,4-oxadiazoles containing a furan moiety have been synthesized and shown to possess antioxidant and antibacterial activities. researchgate.netnih.gov This suggests that this compound and its analogues could be explored as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity: The 1,3,4-oxadiazole scaffold is a common feature in many anticancer agents. researchgate.net Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have revealed their potential as cytotoxic agents against several cancer cell lines. mdpi.comnih.gov The exploration of this compound in this area could lead to the discovery of novel anticancer drug candidates.

Anti-inflammatory and Analgesic Activity: Furan derivatives have been reported to possess anti-inflammatory and analgesic properties. derpharmachemica.com The dual inhibition of COX/5-LOX by a furan-containing compound highlights the potential of this scaffold in managing inflammation. derpharmachemica.com Given that 1,3,4-oxadiazoles also exhibit anti-inflammatory activity, this compound represents a promising candidate for the development of new anti-inflammatory drugs.

Other Potential Applications: The versatility of the oxadiazole ring suggests that the therapeutic potential of this compound may extend to other areas, such as neurodegenerative diseases and metabolic disorders. For instance, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for the Chemical Compound

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nationalacademies.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of chemical compounds, thereby accelerating the development of new drugs.

For a compound like this compound, where experimental data may be limited, AI and ML can play a crucial role in several ways:

Virtual Screening: AI-powered virtual screening can be used to test large libraries of virtual analogues of this compound against various biological targets. This can help prioritize the synthesis of compounds with the highest predicted activity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of furan-oxadiazole derivatives with their biological activities. These models can then be used to design new analogues with improved efficacy.

Toxicity Prediction: AI algorithms can predict the potential toxicity of new analogues, allowing researchers to focus on compounds with a more favorable safety profile early in the drug discovery process.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel furan-oxadiazole derivatives with unique mechanisms of action.

While specific applications of AI to this compound are not yet reported, the general success of these methods in the broader field of medicinal chemistry suggests they will be invaluable for advancing research on this compound.

Collaborative Research Initiatives and Multidisciplinary Approaches

The successful development of a new therapeutic agent often requires a multidisciplinary approach, involving chemists, biologists, pharmacologists, and computational scientists. Collaborative research initiatives between academic institutions, pharmaceutical companies, and research foundations can provide the necessary resources and expertise to advance the study of promising compounds like this compound.

Such collaborations can facilitate:

Access to diverse compound libraries and screening platforms.

Sharing of expertise in synthetic chemistry, biological testing, and computational modeling.

Funding for preclinical and clinical development.

Establishment of public-private partnerships to accelerate the translation of research findings into new therapies.

Given the broad therapeutic potential of the furan-oxadiazole scaffold, fostering a collaborative environment will be crucial for unlocking the full potential of this compound and its future analogues.

Q & A

Q. How can researchers design a robust study to compare this compound’s efficacy against commercial analogs?

- Methodological Answer : Adopt a blinded, randomized design:

- Control Groups : Include positive (known inhibitors) and vehicle controls.

- Dose Escalation : Test 5–7 concentrations (log-scale) across triplicate runs.

- Endpoint Analysis : Use LC-MS/MS to quantify metabolite formation or target binding (SPR/BLI). Publish raw datasets in repositories (e.g., Zenodo) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.